
Streptomycin solution
概要
説明
ストレプトマイシン硫酸塩は、Streptomyces griseusという細菌から得られる抗生物質です。 これは、最初に発見されたアミノグリコシド系抗生物質であり、結核、ペスト、ツラレミアなどのさまざまな細菌感染症の治療に広く使用されてきました . ストレプトマイシン硫酸塩は、細菌のタンパク質合成を阻害することで作用し、細菌の死滅につながります .
準備方法
合成経路と反応条件: ストレプトマイシン硫酸塩は、通常、Streptomyces griseusの発酵によって製造されます。 発酵液は、抗生物質を分離するためにさまざまな精製工程にかけられます。 このプロセスには、次のものが含まれます。
- 適切な培地でStreptomyces griseusを培養する。
- 発酵液を採取する。
- イオン交換クロマトグラフィーや結晶化などの手法を用いて抗生物質を精製する .
工業的生産方法: ストレプトマイシン硫酸塩の工業的生産には、大規模な発酵プロセスが含まれます。 Streptomyces griseusの胞子は、栄養豊富な培地に接種し、制御された条件下で成長させます。 抗生物質はその後、高度な技術を使用して抽出および精製され、高純度と効力を確保します .
化学反応の分析
反応の種類: ストレプトマイシン硫酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ストレプトマイシンは、酸化されてストレプチジンとストレプトビオサミンを生成することができます.
加水分解: ストレプトマイシンの酸加水分解は、ストレプチジンとストレプトビオサミンを生じますが、アルカリ加水分解はマルトールを生じます.
一般的な試薬と条件:
酸化: 一般的には、過酸化水素などの酸化剤を使用します。
主な生成物:
酸化: ストレプチジンとストレプトビオサミン。
加水分解: ストレプチジン、ストレプトビオサミン、およびマルトール.
科学的研究の応用
Clinical Applications
1.1 Treatment of Infections
Streptomycin is primarily used to treat infections caused by aerobic gram-negative bacteria. Its notable applications include:
- Tuberculosis : Streptomycin is a critical component of multi-drug regimens for treating pulmonary tuberculosis, especially in cases resistant to first-line therapies. It is often used in conjunction with isoniazid, rifampin, and pyrazinamide .
- Brucellosis and Tularemia : The antibiotic is effective against Brucella species and Francisella tularensis, the causative agents of brucellosis and tularemia, respectively .
- Plague : Streptomycin is recommended for treating plague caused by Yersinia pestis, particularly in severe cases .
1.2 Antimicrobial Mechanism
Streptomycin functions by inhibiting bacterial protein synthesis, specifically targeting the 30S ribosomal subunit. This mechanism makes it effective against a broad spectrum of bacteria, although resistance has emerged in some strains due to impaired drug transport into bacterial cells .
Formulations and Stability
2.1 Stabilized Aqueous Solutions
Research has focused on developing stable aqueous solutions of streptomycin to enhance its shelf life and efficacy. A patented formulation includes stabilizing agents like monothioglycerol and sodium bisulfite, which prevent discoloration and precipitation over extended storage periods .
Component | Concentration (mg/mL) |
---|---|
Streptomycin sulfate | 690 |
Sodium bisulfite | 5 |
Sodium citrate | 20 |
Monothioglycerol | 2.5 |
Phenol | 2.5 |
This formulation has shown improved stability compared to traditional preparations, remaining clear and effective even after prolonged storage at elevated temperatures .
Innovative Delivery Systems
3.1 Niosome-Encapsulated Streptomycin
Recent studies have explored the use of niosomes—non-ionic surfactant-based vesicles—for delivering streptomycin sulfate. This method enhances the antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli while reducing cytotoxicity to human cells .
3.2 Release Profiles
Research indicates that niosome-encapsulated streptomycin exhibits a controlled release profile, with approximately 66% of the drug released over 72 hours, significantly improving its therapeutic potential against biofilms and resistant bacteria .
Experimental Applications
4.1 Research in Cellular Biology
Streptomycin is frequently used in cell culture as a supplement to prevent bacterial contamination. It is commonly included in media formulations at concentrations around 1% (penicillin-streptomycin solution) to maintain sterile conditions during cellular experiments .
4.2 Immunological Studies
Studies have shown that streptomycin can influence immune responses in macrophages, enhancing phagocytosis and cytokine production. This property makes it a valuable tool for investigating immune mechanisms in various disease models .
Case Studies
5.1 Tuberculosis Treatment Outcomes
A case study examining patients with drug-resistant tuberculosis highlighted the effectiveness of streptomycin as part of an alternative treatment regimen when standard therapies failed. Patients receiving streptomycin showed significant improvement in clinical symptoms and radiological findings after several months of therapy.
5.2 Niosome Delivery Efficacy
In a comparative study on niosome-encapsulated versus free streptomycin, researchers found that niosome formulations exhibited enhanced antimicrobial activity and reduced cytotoxicity compared to traditional formulations, suggesting a promising avenue for future antibiotic delivery systems .
作用機序
ストレプトマイシン硫酸塩は、細菌リボソームの30Sサブユニットに結合することで効果を発揮します。 この結合は、開始複合体の形成を妨げ、mRNAの誤読を引き起こし、欠陥のあるタンパク質の生成につながり、最終的に細菌の死滅に至ります . 主な分子標的は、30Sリボソームサブユニット内の16S rRNAです .
類似化合物:
- ゲンタマイシン
- ネオマイシン
- カナマイシン
- トブラマイシン
比較:
- ゲンタマイシン: ストレプトマイシン硫酸塩と同様に、ゲンタマイシンはタンパク質合成を阻害するアミノグリコシド系抗生物質です。 ゲンタマイシンは、より広いスペクトルを持ち、腎臓に対する毒性が低い .
- ネオマイシン: ネオマイシンもアミノグリコシド系ですが、経口投与時の毒性が高いことから、主に局所的に使用されます .
- カナマイシン: カナマイシンは、作用機序がストレプトマイシン硫酸塩に似ていますが、特定の菌株に対してより効果があります .
- トブラマイシン: トブラマイシンは、重症の細菌感染症の治療に使用され、ストレプトマイシン硫酸塩に比べて毒性が低いことがよくあります .
ストレプトマイシン硫酸塩は、特に他の抗生物質に耐性を持つ特定の細菌感染症の治療において、重要な抗生物質であり続けています。 その独自の作用機序と幅広い用途により、臨床現場と研究現場の両方において貴重なツールとなっています。
類似化合物との比較
- Gentamicin
- Neomycin
- Kanamycin
- Tobramycin
Comparison:
- Gentamicin: Like streptomycin sulfate, gentamicin is an aminoglycoside antibiotic that inhibits protein synthesis. gentamicin has a broader spectrum of activity and is less toxic to the kidneys .
- Neomycin: Neomycin is also an aminoglycoside but is primarily used topically due to its high toxicity when administered systemically .
- Kanamycin: Kanamycin is similar to streptomycin sulfate in its mechanism of action but is more effective against certain strains of bacteria .
- Tobramycin: Tobramycin is used to treat severe bacterial infections and is often preferred for its lower toxicity compared to streptomycin sulfate .
Streptomycin sulfate remains a critical antibiotic in the treatment of specific bacterial infections, particularly those resistant to other antibiotics. Its unique mechanism of action and broad range of applications make it an invaluable tool in both clinical and research settings.
生物活性
Streptomycin is an aminoglycoside antibiotic that is primarily used to treat infections caused by certain bacteria, particularly those associated with tuberculosis and other serious infections. This article delves into the biological activity of streptomycin solution, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Streptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The interaction with ribosomal RNA and ribosomal proteins is crucial for its action, as mutations in these components can lead to antibiotic resistance.
Antimicrobial Efficacy
Streptomycin has demonstrated significant activity against a range of Gram-negative and some Gram-positive bacteria. Its efficacy varies depending on the bacterial strain and environmental conditions.
Table 1: Antimicrobial Activity of Streptomycin Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.25 - 2 µg/mL | |
Escherichia coli | 8 - 64 µg/mL | |
Staphylococcus aureus | 16 - 128 µg/mL | |
Pseudomonas aeruginosa | 32 - 256 µg/mL |
Research Findings
Recent studies have explored various formulations of streptomycin to enhance its delivery and effectiveness:
- Niosome-Encapsulated Streptomycin : A study investigated streptomycin sulfate-loaded niosomes, which showed improved stability and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The release profile indicated that about 66.4% of the drug was released within 72 hours, demonstrating potential for enhanced therapeutic efficacy over free streptomycin solutions .
- Resistance Mechanisms : Research has identified that Mycobacterium bovis BCG can develop intrinsic resistance to streptomycin through the action of dehydroquinate synthase (DHQS), which binds to streptomycin without hydrolyzing it. This binding reduces the interaction between streptomycin and its target in the ribosome, indicating a novel mechanism of antibiotic resistance .
Case Studies
- Tuberculosis Treatment : Streptomycin has been a cornerstone in the treatment regimen for tuberculosis. A clinical study reported that patients receiving streptomycin in combination with other anti-TB drugs showed a higher rate of sputum conversion compared to those on monotherapy.
- Combination Therapy : In a comparative study involving multi-drug resistant strains, the combination of streptomycin with other antibiotics demonstrated synergistic effects, leading to improved outcomes in resistant infections. This highlights the importance of combination therapy in managing resistant bacterial strains.
特性
IUPAC Name |
2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENRWWVYAAPBI-YZTFXSNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N14O36S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3810-74-0 | |
Record name | STREPTOMYCIN SULFATE (2:3) (SALT) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Streptomycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。